molecular formula C14H20Cl2N2O B7932522 (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7932522
M. Wt: 303.2 g/mol
InChI Key: XIGSGXJYDQOHTP-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, an ethyl group, and a methyl-butyramide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSGXJYDQOHTP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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